![molecular formula C26H14Cl2O6 B14359144 Bis[4-(chlorocarbonyl)phenyl] naphthalene-2,6-dicarboxylate CAS No. 96123-42-1](/img/structure/B14359144.png)
Bis[4-(chlorocarbonyl)phenyl] naphthalene-2,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[4-(chlorocarbonyl)phenyl] naphthalene-2,6-dicarboxylate is a chemical compound known for its unique structure and properties. It is characterized by the presence of two chlorocarbonyl groups attached to phenyl rings, which are further connected to a naphthalene-2,6-dicarboxylate core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(chlorocarbonyl)phenyl] naphthalene-2,6-dicarboxylate typically involves the reaction of naphthalene-2,6-dicarboxylic acid with 4-(chlorocarbonyl)phenyl derivatives. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Bis[4-(chlorocarbonyl)phenyl] naphthalene-2,6-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the naphthalene core .
Aplicaciones Científicas De Investigación
Bis[4-(chlorocarbonyl)phenyl] naphthalene-2,6-dicarboxylate has several scientific research applications, including:
Mecanismo De Acción
The mechanism by which Bis[4-(chlorocarbonyl)phenyl] naphthalene-2,6-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorocarbonyl groups can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-chlorophenyl) naphthalene-2,6-dicarboxylate
- Bis(4-methoxycarbonyl)phenyl naphthalene-2,6-dicarboxylate
Uniqueness
Bis[4-(chlorocarbonyl)phenyl] naphthalene-2,6-dicarboxylate is unique due to the presence of chlorocarbonyl groups, which confer distinct reactivity and functional properties compared to similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Propiedades
Número CAS |
96123-42-1 |
|---|---|
Fórmula molecular |
C26H14Cl2O6 |
Peso molecular |
493.3 g/mol |
Nombre IUPAC |
bis(4-carbonochloridoylphenyl) naphthalene-2,6-dicarboxylate |
InChI |
InChI=1S/C26H14Cl2O6/c27-23(29)15-5-9-21(10-6-15)33-25(31)19-3-1-17-13-20(4-2-18(17)14-19)26(32)34-22-11-7-16(8-12-22)24(28)30/h1-14H |
Clave InChI |
HJDRSUNTMRAEFP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)Cl)OC(=O)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC4=CC=C(C=C4)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


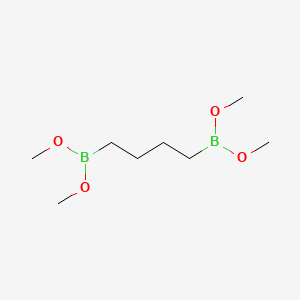
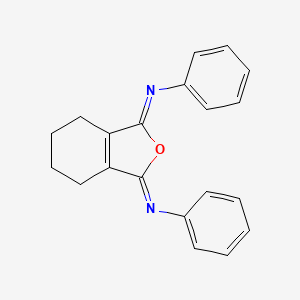
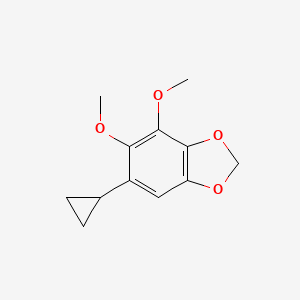
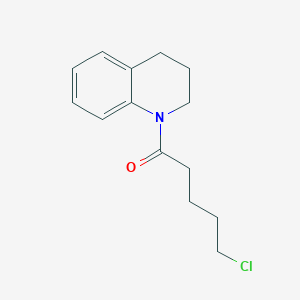
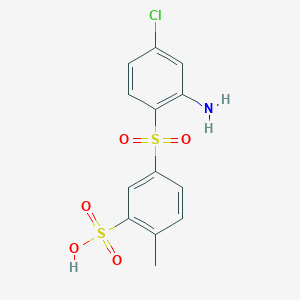
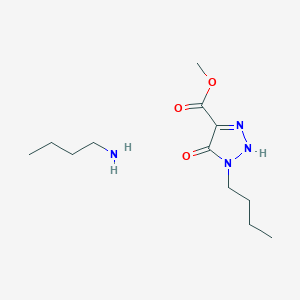
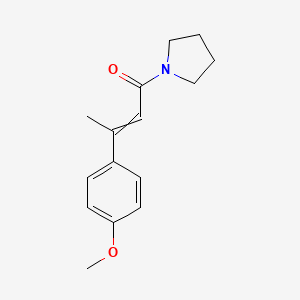
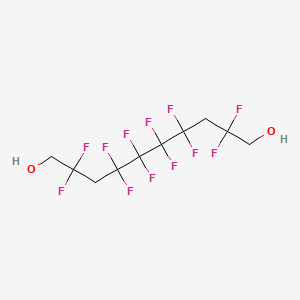
![Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14359131.png)
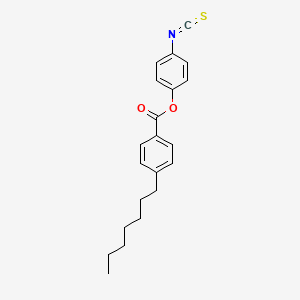
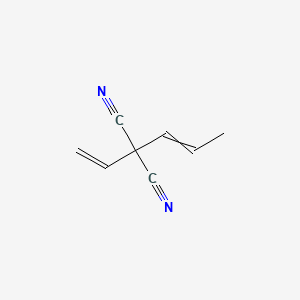
![[dichloro(cyano)methyl]-triphenylphosphanium;gold](/img/structure/B14359137.png)
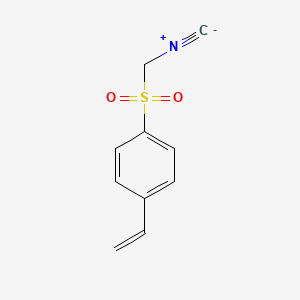
![4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate](/img/structure/B14359143.png)
